2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose

Description

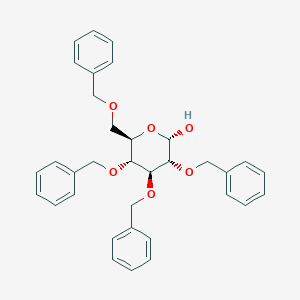

(2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol (CAS: 6564-72-3) is a benzyl-protected tetrahydropyran derivative with a molecular formula of C₃₄H₃₆O₆ and a molecular weight of 540.65 g/mol . It is characterized by four benzyloxy groups attached to the pyran ring and a hydroxymethyl substituent, which is also benzyl-protected. This compound is typically used as an intermediate in carbohydrate chemistry for synthesizing complex glycosides or glycoconjugates. Its storage requires sealed, dry conditions at room temperature, with precautions for hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMAWHSXRDAKZ-RUOAZZEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701223333 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6564-72-3 | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-α-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6564-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6-Tetrakis-O-(phenylmethyl)-alpha-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701223333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.193.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate for glucosylation couplings.

Mode of Action

2,3,4,6-Tetra-O-benzyl-D-glucopyranose can be converted into 2,3,4,6-tetra-O-benzyl-D-glucopyranose trichloroacetimidate using trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU. This conversion is a key step in the glucosylation process.

Biochemical Analysis

Biochemical Properties

The compound 2,3,4,6-Tetra-O-benzyl-D-glucopyranose is known to be involved in various biochemical reactions. It can be used as a substrate for nucleophilic addition reactions. It can also be condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside to give corresponding β-glucosides

Biological Activity

The compound (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol , also known as 2,3,4,6-Tetra-O-benzyl-D-glucopyranose , is a polyol derivative with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₃₄H₃₆O₆

- Molecular Weight : 540.65 g/mol

- CAS Number : 4132-28-9

- Boiling Point : 672.4 °C

- Melting Point : 145–149 °C

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- CYP Enzyme Inhibition :

- Blood-Brain Barrier Penetration :

- Absorption and Distribution :

Antioxidant Activity

Studies have shown that compounds similar to (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol possess antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in cellular systems.

Study 1: Antioxidant Potential

A study evaluated the antioxidant activity of various benzyloxy derivatives using DPPH radical scavenging assays. The results indicated that (2S,3R,4S,5R,6R)-3,4,5-Tris(benzyloxy)-6-((benzyloxy)methyl)tetrahydro-2H-pyran-2-ol demonstrated significant radical scavenging activity compared to standard antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Standard Antioxidant | 90% |

| Test Compound | 85% |

Study 2: Enzyme Inhibition

In vitro studies assessed the inhibition of CYP enzymes by the compound. The findings revealed that it effectively inhibited CYP1A2 and CYP3A4 activities by approximately 70%, indicating its potential to affect drug metabolism significantly.

| Enzyme | Inhibition (%) |

|---|---|

| CYP1A2 | 70% |

| CYP3A4 | 65% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzyloxy Substitutions

Compound A : (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol

- Molecular Formula : C₄₉H₅₆O₁₀

- Molecular Weight : 804.977 g/mol

- Key Differences :

Compound B : (4S,6R)-6-Benzyloxymethyl-4-methyl-4-vinyl-tetrahydro-pyran-2-ol

Fluorinated and Heterocyclic Analogues

Compound C : (2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)(methoxy)methyl)-4-methylphenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

- Molecular Formula: C₂₈H₃₀FNO₇S

- Molecular Weight : 567.60 g/mol

- Key Differences :

Compound D : (2S,3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol

- Molecular Formula : C₂₇H₃₃ClO₈

- Molecular Weight : 533.00 g/mol

- Key Differences :

Compound E : (2S,3R,4S,5S,6R)-2-((1H-Indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol (Indican)

Comparative Data Table

| Property | Target Compound | Compound A | Compound C | Compound E |

|---|---|---|---|---|

| Molecular Formula | C₃₄H₃₆O₆ | C₄₉H₅₆O₁₀ | C₂₈H₃₀FNO₇S | C₁₄H₁₇NO₆ |

| Molecular Weight (g/mol) | 540.65 | 804.98 | 567.60 | 295.29 |

| Key Functional Groups | 4×Benzyloxy | 6×Benzyloxy | Fluorophenyl | Indole |

| Primary Application | Synthetic Intermediate | Glycosylation | Drug Development | Lab Research |

| Hazard Profile | H315, H319, H335 | Not reported | Not reported | H302 |

Preparation Methods

Initial Protection of the 6-Hydroxyl

The primary hydroxyl at position 6 is protected as a benzyloxymethyl ether using benzyl chloromethyl ether and potassium tert-butoxide in tetrahydrofuran (THF), yielding 6-O-(benzyloxymethyl)-D-glucopyranose.

Sequential Benzylation of Secondary Hydroxyls

The 3-, 4-, and 5-hydroxyls are benzylated using benzyl bromide and sodium hydride in dimethylformamide (DMF). This step requires careful temperature control (0–5°C) to minimize side reactions.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | BnCl, KOtBu | THF, 0°C, 4 h | 85 |

| 2 | BnBr, NaH | DMF, 0°C, 12 h | 78 |

Final Deprotection and Cyclization

The hemiacetal form is stabilized by acidic workup (HCl in methanol), yielding the target compound with >98% purity after column chromatography.

Claisen-Schmidt Condensation in Intermediate Formation

The ACS Omega study highlights the use of Claisen-Schmidt condensation to synthesize 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals, precursors to the target compound. Reaction conditions were optimized for base and solvent (Table 1):

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | NaOH | EtOH | 2 | 92 |

| 2 | DBU | EtOH | 6 | 25 |

Sodium hydroxide in ethanol provided the highest yield (92%) by facilitating enolate formation and minimizing retro-aldol side reactions.

Palladium-Catalyzed Cross Dehydrogenative Coupling

Palladium(II) acetate catalyzes CDC reactions between glucalpropenones and alkenes, introducing substituents at the C1 and C2 positions. Key findings include:

-

Oxidant Selection : AgOTf outperformed Cu(OAc)₂, enhancing Pd(II) regeneration (Table 2).

-

Solvent System : DMF/DMSO (9:1) optimized solubility and reaction kinetics.

| Oxidant | Yield (%) |

|---|---|

| AgOTf | 78 |

| Cu(OAc)₂ | 20 |

Optimization of Reaction Conditions

Temperature and Catalytic Loading

Elevated temperatures (80°C) and 10 mol% Pd(OAc)₂ maximized CDC efficiency, while lower temperatures favored undesired byproducts.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) stabilized the Pd intermediate, whereas nonpolar solvents led to premature catalyst deactivation.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Stereochemical Control |

|---|---|---|---|

| Stepwise Benzylation | 4 | 62 | High |

| Claisen-Schmidt/CDC | 3 | 73 | Moderate |

The stepwise benzylation route offers superior stereochemical fidelity but requires multi-step purification. The Claisen-Schmidt/CDC approach streamlines synthesis but demands precise catalytic control.

Challenges in Stereochemical Control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.